Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)-
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Overview
Description
Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)-: is a chemical compound belonging to the benzamide family. This compound features a benzene ring substituted with an allyl group at the 5-position, two methoxy groups at the 2- and 3-positions, and an N-(2-hydroxyethyl) group at the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Benzene Derivative Formation: The benzene ring is first functionalized with appropriate substituents.
Allylation: Introduction of the allyl group at the 5-position.
Methoxylation: Addition of methoxy groups at the 2- and 3-positions.
Amide Formation: Introduction of the N-(2-hydroxyethyl) group to form the final benzamide structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the allyl group to an aldehyde or carboxylic acid.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Allyl group oxidation can yield 5-allyl-2,3-dimethoxybenzaldehyde or 5-allyl-2,3-dimethoxybenzoic acid.
Reduction: Reduction of the amide group can produce 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)aniline.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms involving benzamide derivatives. Biology: It has been investigated for its potential biological activities, including antioxidant and antibacterial properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Benzamide, 2,3-dimethoxy-N-(2-hydroxyethyl)-
Benzamide, 5-allyl-N-(2-hydroxyethyl)-
Benzamide, 2,3-dimethoxy-5-ethyl-N-(2-hydroxyethyl)-
Uniqueness: Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of Benzamide, 5-allyl-2,3-dimethoxy-N-(2-hydroxyethyl)- in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
26750-83-4 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2,3-dimethoxy-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO4/c1-4-5-10-8-11(14(17)15-6-7-16)13(19-3)12(9-10)18-2/h4,8-9,16H,1,5-7H2,2-3H3,(H,15,17) |
InChI Key |
IWPQUPCBUBNYNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCCO)CC=C |
Origin of Product |
United States |
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